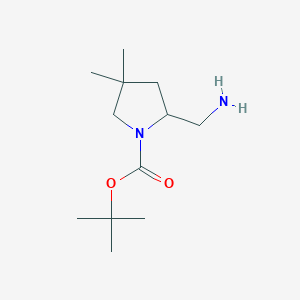

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Description

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJAUSWMTZEJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Pathways

Pyrrolidine Ring Formation

The pyrrolidine backbone is synthesized through cyclization or cycloaddition strategies:

Cyclization of γ-Amino Ketones

γ-Amino ketones undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidine ring. For example, heating 4-dimethyl-γ-amino ketone in toluene with p-toluenesulfonic acid (PTSA) yields the 4,4-dimethylpyrrolidine intermediate.

[3+2] Cycloaddition

Azomethine ylides, generated from amino acids, participate in 1,3-dipolar cycloaddition with electron-deficient alkenes to construct the pyrrolidine skeleton. This method offers stereochemical control but requires stringent anhydrous conditions.

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization | γ-Amino ketone, PTSA, toluene, Δ | High yield, simple setup | Limited stereochemical control |

| [3+2] Cycloaddition | Azomethine ylide, CH₂Cl₂, -78°C | Stereoselective | Sensitive to moisture |

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via nucleophilic substitution of a brominated precursor:

Bromination and Substitution

- Bromination : Treating 4,4-dimethylpyrrolidine with N-bromosuccinimide (NBS) in CCl₄ under UV light yields 2-(bromomethyl)-4,4-dimethylpyrrolidine.

- Amination : Reacting the brominated intermediate with aqueous ammonia in dimethylformamide (DMF) at 60°C for 12 hours substitutes the bromine with an aminomethyl group.

$$

\text{2-(Bromomethyl)-4,4-dimethylpyrrolidine} + \text{NH}_3 \xrightarrow{\text{DMF, 60°C}} \text{2-(Aminomethyl)-4,4-dimethylpyrrolidine}

$$

Boc Protection

The pyrrolidine nitrogen is protected using tert-butyl dicarbonate under anhydrous conditions:

- Reaction Setup : Dissolve 2-(aminomethyl)-4,4-dimethylpyrrolidine in dichloromethane (DCM) with triethylamine (TEA).

- Boc Installation : Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C, then stir at room temperature for 6 hours.

$$

\text{2-(Aminomethyl)-4,4-dimethylpyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate}

$$

Optimization of Reaction Conditions

Catalysts and Temperature

Atmosphere and Solvents

- Inert Atmosphere : Reactions conducted under nitrogen or argon prevent oxidation of intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while THF minimizes side reactions.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes substitution rate |

| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances amination efficiency |

| Solvent | DMF | Facilitates ammonia solubility |

Purification and Characterization

Industrial-Scale Synthesis Approaches

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves scalability. For example, a microreactor system achieves 95% conversion in 30 minutes for Boc protection steps, compared to 6 hours in batch processes.

Green Chemistry Innovations

- Solvent Recycling : DCM and DMF are recovered via distillation, reducing waste.

- Catalyst Recovery : Immobilized palladium on carbon enables reuse for up to 10 cycles without activity loss.

Chemical Reactions Analysis

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is labile under acidic conditions. For similar compounds, hydrolysis typically occurs via acid-catalyzed cleavage, yielding the corresponding carboxylic acid. For example, tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate undergoes hydrolysis under aqueous acidic or basic conditions to form pyrrolidine-1-carboxylic acid derivatives.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 60°C | Pyrrolidine-1-carboxylic acid derivative |

Aminomethyl Group Reactivity

The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) is highly reactive due to its nucleophilic amine. Key reactions include:

-

Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., acetic anhydride) to form N-substituted derivatives.

-

Imine Formation : Condensation with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions.

-

Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to generate quaternary ammonium salts.

Pyrrolidine Ring Reactivity

The pyrrolidine ring, substituted with 4,4-dimethyl groups, introduces steric hindrance but may undergo:

-

Ring-opening reactions : Under extreme acidic or basic conditions, though less likely due to the ring’s saturation.

-

Electrophilic substitution : At positions adjacent to the substituents, depending on electronic factors.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Di-tert-butyl dicarbonate (Boc), DMAP, dichloromethane | Protect carboxylic acid as tert-butyl ester |

| Alkylation | Alkyl halide, base (e.g., NaOH), solvent (e.g., DMF) | Introduce aminomethyl group |

Analytical and Spectral Data

For related compounds, spectral techniques confirm structural integrity:

-

<sup>1</sup>H NMR : Aminomethyl protons typically resonate at δ 2.5–3.5 ppm. The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm.

-

<sup>13</sup>C NMR : Carbonyl carbons (ester) appear at δ 150–170 ppm.

Challenges and Considerations

-

Steric effects : The 4,4-dimethyl substituents may hinder ring-opening or substitution reactions.

-

Purity control : Hydrolysis or degradation of the tert-butyl ester during synthesis requires careful temperature and solvent selection .

Comparison of Reactivity with Analogous Compounds

| Compound | Substitution Pattern | Key Reactivity |

|---|---|---|

| Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate | 4,4-dimethyl | Reduced ring flexibility; selective aminomethyl reactivity |

| Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate | 3,3-dimethyl | Increased steric hindrance at C-3/C-4 positions |

| Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | Unsubstituted | Higher ring flexibility; broader reactivity |

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution to introduce functional groups.

- Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to generate alcohol derivatives.

Biological Applications

This compound has garnered attention in biological research due to its potential roles in:

- Enzyme Mechanisms : It is utilized in studies investigating enzyme inhibition mechanisms, particularly with cholinesterases (AChE and BChE). Research indicates that it exhibits selective inhibition of these enzymes, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study: Enzyme Inhibition

| Enzyme | IC50 Value (µM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.75 | Moderate inhibition |

| Butyrylcholinesterase (BChE) | 0.084 | High selectivity |

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate is being explored for its neuroprotective properties. Studies have shown that it can improve cognitive function in animal models of memory deficits induced by scopolamine . Its antioxidant properties further enhance its potential as a therapeutic agent.

Neuroprotective Effects

A study utilizing a scopolamine-induced memory deficit model demonstrated that treatment with this compound led to significant improvements in cognitive performance compared to control groups .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biological pathways. The steric hindrance provided by the tert-butyl group can affect the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the 4,4-dimethyl substitution.

Tert-butyl 2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but has only one methyl group at the 4-position.

Uniqueness

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to the presence of two methyl groups at the 4-position, which provides additional steric hindrance and can influence the compound’s reactivity and binding properties. This makes it a valuable compound for studying steric effects in chemical and biological systems.

Biological Activity

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate (CAS No. 2155840-15-4) is a pyrrolidine derivative with significant biological activity. Understanding its properties, mechanisms, and potential applications can provide insights into its role in medicinal chemistry and pharmacology.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- Structure : The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an aminomethyl group and a carboxylate moiety.

Mechanisms of Biological Activity

The biological activity of tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it can serve as a building block for synthesizing derivatives that inhibit IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression .

- Receptor Modulation : Some derivatives of this compound have shown promise as antagonists for dopamine receptors, suggesting potential applications in treating psychiatric disorders .

In Vitro Studies

- IKKβ Inhibition : A study demonstrated that derivatives synthesized from tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate exhibited potent IKKβ inhibitory activity. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .

- Neuropharmacological Effects : Research indicates that modifications of the pyrrolidine structure can lead to compounds with enhanced affinity for dopamine receptors, which may be useful in managing conditions like schizophrenia and Parkinson's disease .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate | 2155840-15-4 | 228.33 g/mol | IKKβ inhibition, receptor modulation |

| (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate | 177911-87-4 | 200.28 g/mol | Potential anti-cancer activity |

| (S)-2-(Aminomethyl)-1-Boc-pyrrolidine | 119020-01-8 | 200.28 g/mol | Building block for various inhibitors |

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate, and what are their critical steps?

The compound is typically synthesized via multi-step protocols. A common approach involves starting from L-proline derivatives, followed by Boc protection, alkylation, and deprotection. For example, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is prepared in four steps from L-proline, including Boc protection, stereoselective functionalization, and purification via column chromatography . Key challenges include controlling stereochemistry and minimizing side reactions during alkylation. Analytical methods like NMR and HRMS are essential for confirming intermediate structures .

Q. How is tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate characterized to confirm structural integrity?

Characterization relies on a combination of:

- NMR spectroscopy : H and C NMR identify backbone protons and carbons, while P NMR (if applicable) detects phosphonate groups in derivatives .

- Mass spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity, especially for intermediates prone to diastereomer formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : Store in a cool, dry environment under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and downstream applications of this compound?

The stereochemical configuration (e.g., 2S,4R vs. 2R,4S) impacts its utility in asymmetric catalysis or drug design. For example, tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate derivatives show distinct biological activity due to fluorine’s electronegativity and spatial effects. Stereoselective synthesis often requires chiral catalysts or resolution techniques, as seen in the preparation of enantiomerically pure intermediates for kinase inhibitors .

Q. What methodologies optimize reaction yields in the synthesis of derivatives with modified pyrrolidine rings?

Yield optimization strategies include:

- Temperature control : Reactions at 0–20°C minimize side reactions during sulfonylation or phosphorylation .

- Catalyst selection : DMAP or triethylamine enhances acylation efficiency .

- Purification : Flash column chromatography with gradients (e.g., ethanol/chlorofor m) isolates high-purity products . For example, tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate synthesis achieved 64% yield via NaH-mediated alkylation and iterative column purification .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

Discrepancies often arise from diastereomers or rotamers. Solutions include:

- Variable-temperature NMR : Identifies dynamic rotational isomers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate showed two rotamers via P NMR at 25°C) .

- Computational modeling : DFT calculations predict chemical shifts to match experimental data .

- Advanced MS/MS : Fragmentation patterns distinguish isomers with identical molecular weights .

Q. What strategies are used to study the biological interactions of this compound in medicinal chemistry?

- Structure-activity relationship (SAR) studies : Modifying the aminomethyl or tert-butyl groups alters binding affinity. For example, replacing tert-butyl with trifluoromethyl enhances metabolic stability in kinase inhibitors .

- In vitro assays : Fluorescence polarization or SPR quantify target engagement (e.g., enzyme inhibition) .

- Metabolic profiling : LC-MS identifies degradation products in liver microsomes to guide structural optimization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.